![molecular formula C16H9BrCl2O2 B3041649 8-Bromo-6-chloro-3-(3-chlorophenyl)-4-methylchromen-2-one CAS No. 332104-53-7](/img/structure/B3041649.png)
8-Bromo-6-chloro-3-(3-chlorophenyl)-4-methylchromen-2-one
Overview
Description
8-Bromo-6-chloro-3-(3-chlorophenyl)-4-methylchromen-2-one is a synthetic compound that belongs to the family of flavones. It is commonly referred to as 'Br-CMC' and has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Br-CMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, Br-CMC has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Br-CMC has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, Br-CMC has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the main advantages of Br-CMC is its versatility in various lab experiments. It can be used in cell culture studies to investigate its effects on various cell types, including cancer cells and immune cells. Additionally, Br-CMC can be used in animal models to investigate its potential therapeutic effects in vivo. However, one limitation of Br-CMC is its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Br-CMC. One potential area of research is the development of new drugs based on the structure of Br-CMC that target specific diseases. Additionally, further studies are needed to elucidate the mechanism of action of Br-CMC and its potential therapeutic applications in various diseases. Finally, the optimization of the synthesis method of Br-CMC to produce higher yields and purity is an area of ongoing research.
Scientific Research Applications
Br-CMC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In medicinal chemistry, Br-CMC has been used as a lead compound for the development of new drugs targeting various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
8-bromo-6-chloro-3-(3-chlorophenyl)-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2O2/c1-8-12-6-11(19)7-13(17)15(12)21-16(20)14(8)9-3-2-4-10(18)5-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIDZGSYLDTQMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Br)Cl)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-chloro-3-(3-chlorophenyl)-4-methylchromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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